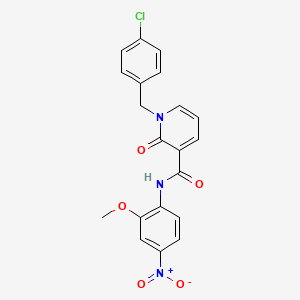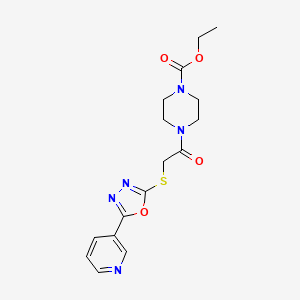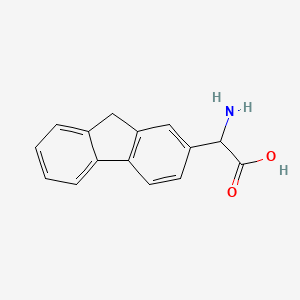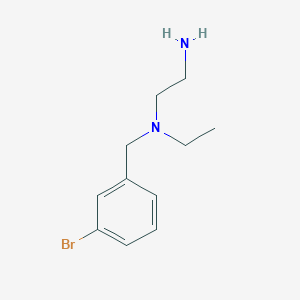
1-(4-chlorobenzyl)-N-(2-methoxy-4-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-chlorobenzyl)-N-(2-methoxy-4-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C20H16ClN3O5 and its molecular weight is 413.81. The purity is usually 95%.
BenchChem offers high-quality 1-(4-chlorobenzyl)-N-(2-methoxy-4-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-chlorobenzyl)-N-(2-methoxy-4-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
1-(4-chlorobenzyl)-N-(2-methoxy-4-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide, like other dihydropyridine derivatives, is synthesized through various chemical reactions involving condensation, cyclization, and substitution processes. These compounds are known for their significant roles in pharmaceutical research due to their diverse biological activities. For instance, dihydropyridine derivatives have been explored for their antidiabetic properties through in vitro screenings such as the α-amylase inhibition assay, showcasing their potential as therapeutic agents in diabetes management (Lalpara et al., 2021). Additionally, these compounds have been synthesized for their vasodilating activities, particularly in the cardiovascular domain, demonstrating their potential in treating conditions related to blood vessels and heart (Shibanuma et al., 1980).
Antitubercular Activity
Research into 1,4-dihydropyridine-3,5-dicarboxamide derivatives, which share a core structure with 1-(4-chlorobenzyl)-N-(2-methoxy-4-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide, has indicated significant anti-tubercular activity. New derivatives have been designed and synthesized, demonstrating their ability to inhibit mycobacterium tuberculosis growth effectively. This highlights the potential of such compounds in developing new antitubercular drugs, addressing the need for novel treatments due to the emergence of drug-resistant tuberculosis strains (Iman et al., 2015).
Antioxidant Properties
The antioxidant properties of dihydropyridine derivatives are another area of interest. These compounds have been synthesized and tested for their ability to scavenge free radicals, a crucial factor in preventing oxidative stress related to various chronic diseases. Some of these derivatives have shown promising antioxidant activity, comparable or even superior to known antioxidants like ascorbic acid, underscoring their potential in developing antioxidant therapies (Tumosienė et al., 2019).
Electrochemical Properties
The electrochemical behavior of unsymmetrical dihydropyridines in protic media has been explored, revealing insights into their reduction and oxidation mechanisms. Such studies are fundamental in understanding the chemical properties of these compounds, which can influence their pharmacological activities and stability. The electrochemical analysis contributes to optimizing these compounds' synthesis and application in various biological contexts (David et al., 1995).
Eigenschaften
IUPAC Name |
1-[(4-chlorophenyl)methyl]-N-(2-methoxy-4-nitrophenyl)-2-oxopyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN3O5/c1-29-18-11-15(24(27)28)8-9-17(18)22-19(25)16-3-2-10-23(20(16)26)12-13-4-6-14(21)7-5-13/h2-11H,12H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYFVSBVFDHDKDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C2=CC=CN(C2=O)CC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-chlorobenzyl)-N-(2-methoxy-4-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Chloro-N-[4-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]benzamide](/img/structure/B2780128.png)
![Pyridin-3-yl-[4-(5,6,7,8-tetrahydrocinnolin-3-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B2780129.png)


![9-methoxy-2-methyl-5-tosyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3]oxazocin-4(3H)-one](/img/structure/B2780132.png)



![3-amino-4-methyl-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B2780137.png)
![2-methoxy-6-{(E)-[(2-methoxyphenyl)imino]methyl}phenol](/img/structure/B2780140.png)
![N-Methyl-N-[2-oxo-2-[2-(trifluoromethyl)-6,8-dihydro-5H-imidazo[1,2-a]pyrazin-7-yl]ethyl]prop-2-enamide](/img/structure/B2780142.png)

